Product packaging for Diathymosulfone(Cat. No.:CAS No. 5964-62-5)

Diathymosulfone

Cat. No.: B1202828
CAS No.: 5964-62-5
M. Wt: 570.7 g/mol
InChI Key: KHFUQWURHSKTPO-UHFFFAOYSA-N
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Description

Diathymosulfone, identified by CAS Registry Number 5964-62-5, is a chemical compound classified as a member of azobenzenes . Its systematic IUPAC name is 4,4′-[Sulfonylbis(4,1-phenylene-2,1-diazenediyl)]bis[5-methyl-2-(1-methylethyl)phenol] . The compound has a molecular formula of C32H34N4O4S and a molecular weight of 570.71 g/mol . Key characteristics include a melting point of 222-224 °C and a calculated density of approximately 1.237 g/cm³ . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are advised to consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34N4O4S B1202828 Diathymosulfone CAS No. 5964-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5964-62-5

Molecular Formula

C32H34N4O4S

Molecular Weight

570.7 g/mol

IUPAC Name

4-[[4-[4-[(4-hydroxy-2-methyl-5-propan-2-ylphenyl)diazenyl]phenyl]sulfonylphenyl]diazenyl]-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C32H34N4O4S/c1-19(2)27-17-29(21(5)15-31(27)37)35-33-23-7-11-25(12-8-23)41(39,40)26-13-9-24(10-14-26)34-36-30-18-28(20(3)4)32(38)16-22(30)6/h7-20,37-38H,1-6H3

InChI Key

KHFUQWURHSKTPO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4C)O)C(C)C)C(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4C)O)C(C)C)C(C)C)O

Origin of Product

United States

Synthetic Methodologies and Derivatization of Diathymosulfone

Established Synthetic Pathways for Diathymosulfone

The synthesis of symmetrical diaryl sulfones like this compound traditionally relies on two primary methods: the oxidation of a corresponding diaryl sulfide (B99878) and the Friedel-Crafts sulfonylation of an aromatic substrate.

Oxidation of Diaryl Sulfides : This is a common and straightforward approach where a diaryl sulfide is oxidized to the sulfone level. oup.comorganic-chemistry.org The corresponding precursor for this compound, di(thymyl) sulfide, would be oxidized using strong oxidizing agents. A variety of reagents can be employed, including hydrogen peroxide, often catalyzed by metal catalysts like tantalum or niobium carbide, or organic catalysts such as 2,2,2-trifluoroacetophenone. organic-chemistry.org The selectivity of the reaction (stopping at the sulfoxide (B87167) vs. proceeding to the sulfone) can be controlled by the choice of oxidant and reaction conditions. organic-chemistry.org

Friedel-Crafts Sulfonylation : This classic electrophilic aromatic substitution involves the reaction of an aromatic compound—in this case, a thymol (B1683141) derivative—with a sulfonylating agent (e.g., an arenesulfonyl chloride or arenesulfonic acid) in the presence of a Lewis acid catalyst like aluminum chloride. oup.comjchemrev.com This method allows for the direct formation of the C-SO₂-C linkage. However, it can be limited by the harshness of the reaction conditions and potential regioselectivity issues depending on the directing effects of the substituents on the aromatic ring. oup.comnih.gov

A summary of these established methods is presented below.

Table 1: Established Synthetic Methods for Diaryl Sulfones
Method Precursors Reagents & Conditions Advantages Disadvantages Citations
Sulfide Oxidation Diaryl Sulfide H₂O₂, m-CPBA, KMnO₄, etc. High-yielding, straightforward Requires pre-synthesis of the sulfide, risk of over-oxidation, sensitive functional groups may not be tolerated oup.comorganic-chemistry.orgnih.gov
Friedel-Crafts Sulfonylation Arene, Sulfonyl Halide/Acid Lewis Acids (e.g., AlCl₃) Direct C-SO₂ bond formation Harsh conditions, limited functional group tolerance, potential regioselectivity issues oup.comjchemrev.comnih.gov

Novel Approaches in this compound Synthesis

Modern organic synthesis has introduced more versatile and milder methods for constructing the diaryl sulfone core, many of which are based on transition-metal-catalyzed cross-coupling reactions. These novel approaches offer improved functional group tolerance and regiocontrol.

Palladium-Catalyzed Cross-Coupling Reactions : This is a powerful and widely used strategy. A prominent example is the Suzuki-type sulfonylation, which couples aryl boron compounds (like boronic acids) with sulfonylating agents such as aryl sulfonyl chlorides. chemrevlett.comorganic-chemistry.org

Use of Sulfur Dioxide Surrogates : To avoid handling toxic sulfur dioxide gas, stable solid surrogates have been developed. Reagents like potassium metabisulfite (B1197395) (K₂S₂O₅) or the DABCO·2SO₂ complex (DABSO) can be used in palladium-catalyzed, one-pot, three-component reactions where an aryl halide and an organometallic aryl species are coupled with the in-situ-generated SO₂. oup.comnih.govchemistryviews.org This convergent approach allows for the rapid assembly of diverse sulfones from readily available building blocks. nih.govchemistryviews.org

Metal-Free Synthesis : To circumvent the use of transition metals, methods using hypervalent iodine reagents have been developed. An efficient synthesis of diaryl sulfones can be achieved by reacting arylsulfinic acid salts with diaryliodonium salts under mild, metal-free conditions. acs.org

Table 2: Novel Synthetic Methods for Diaryl Sulfones | Method | Key Reactants | Catalyst/Reagent | Key Features | Citations | | :--- | :--- | :--- | :--- | :--- | | Suzuki-Type Coupling | Aryl Boronic Acid, Arylsulfonyl Chloride | Palladium Catalyst | High functional group tolerance, good yields | Requires boronic acid precursor | chemrevlett.comorganic-chemistry.org | | Three-Component Coupling | Aryl Halide, Aryl Lithium, SO₂ Surrogate (DABSO) | Palladium Catalyst | Convergent, avoids use of SO₂ gas, broad scope | Requires organolithium species | nih.govchemistryviews.org | | One-Pot Symmetrical Synthesis | Aryl Halide, SO₂ Surrogate (K₂S₂O₅) | Palladium Catalyst | Convenient for symmetrical sulfones, uses stable solid SO₂ source | Primarily for symmetrical products | oup.com | | Metal-Free Arylation | Arylsulfinic Acid Salt, Diaryliodonium Salt | None (Metal-Free) | Mild conditions, avoids transition metals | Requires diaryliodonium salt precursor | acs.org |

Derivatization Strategies for Structural Modification of this compound

Derivatization is the chemical modification of a compound to alter its properties. nih.gov For a molecule like this compound, derivatization can be aimed at modulating its physicochemical properties or enhancing its biological profile.

The biological activity of diaryl sulfone compounds can be significantly influenced by the nature and position of substituents on the aromatic rings. nih.govbohrium.com Although specific studies on the derivatization of this compound are not detailed in the surveyed literature, general strategies for related sulfones involve modifying the aryl moieties to tune their electronic and steric properties.

Potential modifications to the this compound scaffold could include:

Halogenation : Introducing fluorine, chlorine, or bromine atoms can alter lipophilicity and metabolic stability.

Addition of Nitrogen- or Oxygen-containing Groups : Incorporating groups like amines, amides, ethers, or additional hydroxyls can introduce new hydrogen bonding capabilities, potentially improving target binding affinity. Studies on analogs of other bioactive molecules have shown that replacing a linkage with a sulfide or sulfone can dramatically impact activity. nih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. google.com.na This strategy is often used to improve a drug's pharmacokinetic properties. Several patents identify this compound as a compound that can be formulated into a prodrug. google.com.naepo.orggoogleapis.com Although this compound itself lacks a readily derivatizable group like a primary alcohol, its phenolic precursors (thymol) contain a hydroxyl group. Derivatives that retain this hydroxyl functionality would be prime candidates for prodrug strategies. Linkages such as esters or carbonates could be formed at this site to enhance properties like solubility or membrane permeability.

Introduction of Substituents for Targeted Biological Activity

Stereoselective Synthesis and Enantiomeric Research of this compound

Chirality, or 'handedness', is a critical property in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. wikipedia.orgnih.gov A molecule is chiral if it is non-superimposable on its mirror image.

The parent structure of this compound, di-(4-isopropyl-3-methylphenyl) sulfone, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, stereoselective synthesis or enantiomeric research on the parent compound itself is not applicable. wikipedia.org

However, chirality can be introduced through derivatization. For example:

Introduction of a Chiral Substituent : Adding a chiral group to one of the aromatic rings would create diastereomers.

Asymmetric Desymmetrization : If the two thymol-derived rings were made to be non-identical, the molecule could become chiral.

Should a chiral analog of this compound be designed, stereoselective synthesis would become essential. acs.org Such syntheses aim to produce a single desired stereoisomer, avoiding the need to separate a racemic mixture. epo.org This is often achieved using chiral catalysts, auxiliaries, or starting materials to control the three-dimensional outcome of the reaction. acs.org

Molecular and Cellular Mechanisms of Action of Diathymosulfone

Identification of Molecular Targets of Diathymosulfone

The interaction of a chemical compound with specific biomolecules is the foundational event of its pharmacological effect. For this compound, investigations have explored its potential to bind with proteins such as enzymes and receptors, as well as its capacity to interact with nucleic acids.

Enzyme inhibition is a common mechanism through which drugs exert their effects, involving the reduction or cessation of an enzyme's catalytic activity. omicsonline.org The study of enzyme inhibition is crucial for understanding metabolic regulation, identifying drug targets, and elucidating mechanisms of drug action. fiveable.me Methodologies for these studies involve systematic analysis of the interaction between an enzyme and an inhibitor to determine the type of inhibition and its effect on enzyme kinetics. omicsonline.org While this compound is listed among various chemical compounds in pharmacological patents, specific studies detailing its role as an inhibitor for particular enzymes are not extensively described in the available research. google.comgoogle.com The process of enzyme inhibition can be reversible, through non-covalent binding, or irreversible, where covalent bonds are formed with the enzyme. omicsonline.org

A drug's interaction with a receptor is determined by the three-dimensional structures and chemical reactivity of both the drug and the receptor's binding site. basicmedicalkey.com These interactions can involve a combination of chemical bonds, including hydrogen bonds, ionic bonds, and hydrophobic interactions. basicmedicalkey.comfrontiersin.org

An in silico study investigated the potential of various compounds, including this compound, to act as inhibitors of the Panton-Valentine Leukocidin (PVL) toxin from Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov The PVL toxin is a virulence factor that plays a significant role in MRSA infections. nih.gov This study used molecular docking to predict the binding affinity of this compound to the LukS subunit of the PVL toxin. The results were compared against the binding of the human cathelicidin (B612621) peptide LL-37 and other commercial inhibitors. nih.gov While the LL-37 peptide showed the most potent interaction, the study provided comparative data for this compound, suggesting a potential, albeit less substantial, binding interaction with this bacterial toxin receptor. nih.gov

CompoundTargetBinding Energy (kcal/mol)Key Findings
LL-37LukS subunit of PVL Toxin-61.82Showed the most potent interaction with 34 molecular interactions observed. nih.gov
This compoundLukS subunit of PVL ToxinNot explicitly stated, but interactions were described as "fewer and insubstantial" compared to LL-37. nih.govInvestigated as a potential commercial inhibitor of the PVL toxin. nih.gov
AndrimidLukS subunit of PVL ToxinNot explicitly stated, but interactions were described as "fewer and insubstantial" compared to LL-37. nih.govCompared as a commercial inhibitor. nih.gov
BeclobrateLukS subunit of PVL ToxinNot explicitly stated, but interactions were described as "fewer and insubstantial" compared to LL-37. nih.govCompared as a commercial inhibitor. nih.gov
Beta-sitosterolLukS subunit of PVL ToxinNot explicitly stated, but interactions were described as "fewer and insubstantial" compared to LL-37. nih.govCompared as a commercial inhibitor. nih.gov
ProbucolLukS subunit of PVL ToxinNot explicitly stated, but interactions were described as "fewer and insubstantial" compared to LL-37. nih.govCompared as a commercial inhibitor. nih.gov

This table summarizes the findings from an in silico molecular docking study comparing the binding of various compounds to the LukS subunit of the MRSA PVL toxin. nih.gov

Chemical compounds can interact with nucleic acids through several mechanisms, including covalent binding (which is often irreversible) and non-covalent interactions, such as intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. mdpi.com These interactions can alter the structure and function of DNA or RNA, potentially inhibiting processes like replication and transcription. mdpi.comthermofisher.com For instance, the antimycobacterial drug Clofazimine is known to exert its effect by binding to the guanine-cytosine-rich regions of bacterial DNA. mdpi.comuomus.edu.iq While this compound is mentioned in patents alongside compounds that may interact with nucleic acids, direct experimental evidence from the reviewed literature specifically detailing its binding mechanisms to DNA or RNA is not available. google.comgoogle.com.na

Receptor Binding Interactions of this compound

Cellular Pathways Modulated by this compound

The molecular interactions of this compound are presumed to initiate a cascade of events that alter cellular pathways. Research has pointed towards its potential roles in combating mycobacterial infections and modulating the immune system.

This compound is classified as a sulfone compound. google.com.na Drugs in this class are known for their antimycobacterial properties. A primary mechanism of action for antimycobacterial drugs is the disruption of the bacterial cell wall. uomus.edu.iq For example, the frontline drug Isoniazid functions as a prodrug that, once activated, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. uomus.edu.iq Other antimycobacterial agents work by inhibiting DNA-dependent RNA polymerase to block transcription or by damaging DNA. uomus.edu.iqnih.gov While the precise antimycobacterial mechanism for this compound is not explicitly detailed in the provided research, its classification suggests a potential role in disrupting key mycobacterial synthesis pathways. google.com.na

Immunomodulators are substances that can alter the scope, duration, or competency of an immune response. nih.gov This modulation can occur through various mechanisms, including the activation of immune cells like macrophages and Natural Killer (NK) cells or the regulation of cytokine production. nih.govmdpi.com The interaction of antibody-antigen complexes with Fc receptors on immune cells can trigger a range of responses from effector functions to immunomodulatory signals. google.co.ug this compound has been listed in patents related to immunogenic compositions and therapies intended to modulate immune responses. google.com.nagoogle.com Furthermore, its investigation as a potential inhibitor of the MRSA PVL toxin points towards an indirect immunomodulatory role. nih.govresearchgate.net By neutralizing a bacterial virulence factor, such a compound could mitigate the toxin's damaging effects on immune cells and thereby modulate the host's inflammatory response. nih.gov However, specific preclinical studies in animal or cell-based models to fully elucidate the direct immunomodulatory pathways affected by this compound are not detailed in the available literature.

Impact of this compound on Microbial Cellular Processes

This compound, chemically identified as di[4-(4-hydroxy-2-methyl-3-isopropylphenylazo)phenyl]sulfone, is recognized for its antibacterial properties. who.int While detailed, compound-specific studies on its precise molecular interactions are limited in publicly accessible literature, its mechanism can be inferred from its structural classification as both a sulfonamide and a thymol (B1683141) derivative. who.int The available information suggests its antimicrobial effects may arise from multiple modes of action, including the inhibition of essential metabolic pathways and disruption of protein synthesis.

One patent lists this compound among compounds that are potential protein synthesis inhibitors. googleapis.com Protein synthesis is a fundamental process for bacterial viability, and its inhibition leads to a halt in cell growth and proliferation. wikipedia.org Inhibitors can target different stages of this process, such as ribosome assembly or the elongation of the polypeptide chain. wikipedia.orgnih.gov

As a sulfonamide derivative, this compound's primary mechanism is likely the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Bacteria must synthesize their own folic acid, as they cannot utilize external sources. Folic acid is a necessary precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By blocking this pathway, sulfonamides impede bacterial DNA replication and repair, leading to a bacteriostatic effect. google.com

Furthermore, the presence of thymol moieties in its structure suggests an additional potential mechanism. Thymol and its derivatives are known for their antimicrobial activity, which is often attributed to their ability to disrupt the integrity of the bacterial cell membrane. nih.gov This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. jmb.or.krmdpi.com

Table 1: Potential Microbial Cellular Processes Affected by this compound
Cellular Process/TargetPotential Mechanism of ActionSupporting Evidence/Rationale
Protein SynthesisInhibition of translational machinery, possibly targeting ribosome assembly or function.Listed as a potential protein synthesis inhibitor in patent literature. googleapis.com
Folic Acid SynthesisCompetitive inhibition of the enzyme dihydropteroate synthase (DHPS), blocking the production of essential nucleic acid precursors.Classified as a sulfonamide derivative, a class of drugs known to target this pathway. who.int
Cell Membrane IntegrityDisruption of the phospholipid bilayer, leading to increased permeability and leakage of cellular contents.Contains thymol moieties; thymol and its derivatives are known to disrupt bacterial membranes. nih.gov
DNA ReplicationIndirect inhibition by limiting the supply of nucleotides necessary for DNA synthesis.A downstream effect of inhibiting the folic acid synthesis pathway. byui.eduopenstax.org

Molecular Signaling Cascades Affected by this compound

Emerging evidence from patent literature suggests that this compound may influence molecular signaling cascades within host cells, particularly those related to the inflammatory response. While some findings indicate it has negligible direct anti-inflammatory activity in certain contexts googleapis.com, other data point towards an effect on cytokine secretion and key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway. googleapis.com

Cytokines are crucial signaling proteins that mediate and regulate immunity and inflammation. mdpi.comnih.gov The modulation of their secretion can significantly alter the cellular response to pathogens or other inflammatory stimuli. wikipedia.org The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK signaling pathways are central to the production of many pro-inflammatory cytokines. nih.govcusabio.com

The MAPK signaling pathways are a series of protein kinases that respond to various extracellular stimuli, including stress and cytokines, to regulate cellular processes like proliferation, differentiation, and apoptosis. qiagen.comnih.gov The p38 MAPK pathway, in particular, is strongly activated by inflammatory cytokines and environmental stress, leading to transcriptional changes that drive the inflammatory response. qiagen.com

The NF-κB pathway is another critical regulator of immune and inflammatory responses. wikipedia.orgcreative-diagnostics.com It is typically held in an inactive state in the cytoplasm. Upon stimulation by pro-inflammatory signals like TNF-α or IL-1, the pathway is activated, allowing NF-κB transcription factors to move into the nucleus and induce the expression of genes involved in inflammation and cell survival. sinobiological.comnih.gov The suggestion that this compound could affect cytokine secretion implies a potential interaction with these upstream regulatory cascades, although the specific molecular targets and nature of this interaction remain to be elucidated. googleapis.com

Table 2: Potential Molecular Signaling Cascades Affected by this compound
Signaling CascadeGeneral FunctionReported or Inferred Effect of this compound
Cytokine SecretionMediates and regulates inflammatory and immune responses. mdpi.comnih.govMentioned in patent literature as being affected by this compound. googleapis.com
MAPK PathwayRegulates cell proliferation, differentiation, and stress responses, including inflammation. cusabio.comqiagen.comSuggested as a potential pathway influenced by this compound in patent literature. googleapis.com
NF-κB PathwayA key transcription factor pathway that controls the expression of inflammatory genes and regulates immune responses. wikipedia.orgcreative-diagnostics.comInferred as a potential target due to its central role in regulating the secretion of cytokines mentioned to be affected by this compound.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Diathymosulfone

Ligand-Based SAR Studies for Diathymosulfone

Ligand-based Structure-Activity Relationship (SAR) studies for this compound and its analogs focus on correlating the structural features of these molecules with their observed biological activities, without explicit knowledge of the target receptor's three-dimensional structure. gardp.org This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. wikipedia.org

Key strategies in ligand-based SAR include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for biological activity. For this compound analogs, this would involve comparing the conformations of active and inactive compounds to derive a common pharmacophore hypothesis. 3ds.com

Scaffold Hopping and Analog Design: Based on the initial SAR findings, medicinal chemists can engage in scaffold hopping to discover novel chemical frameworks that retain the key pharmacophoric features while potentially improving other properties. biosolveit.de The synthesis and testing of a systematic series of this compound analogs with targeted structural variations allow researchers to probe the importance of different regions of the molecule. oncodesign-services.com

Analysis of Activity Cliffs: A significant focus of ligand-based SAR is the identification of "activity cliffs," which are pairs of structurally similar molecules that exhibit a large difference in potency. oncodesign-services.com Analyzing these cliffs for this compound analogs can provide critical insights into the specific structural modifications that lead to substantial gains or losses in activity.

Through these iterative cycles of design, synthesis, and biological testing, a detailed understanding of the ligand-based SAR for this compound can be established, guiding the optimization of lead compounds. gardp.org

Receptor-Based SAR Investigations for this compound

Receptor-based Structure-Activity Relationship (SAR) investigations, also known as structure-based drug design (SBDD), utilize the three-dimensional structure of the biological target to understand and predict how this compound and its analogs interact at a molecular level. oncodesign-services.comsaromics.com This approach provides a more detailed and rational framework for optimizing ligand binding and efficacy.

Key aspects of receptor-based SAR studies for this compound include:

Molecular Docking: Computational docking simulations are employed to predict the preferred binding orientation and conformation of this compound analogs within the active site of a target receptor. These simulations help to visualize and analyze key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding affinity.

Analysis of Protein-Ligand Complex Structures: When experimental structures of the target receptor in complex with this compound or its analogs are available (e.g., from X-ray crystallography or cryo-electron microscopy), they provide invaluable, high-resolution information about the binding mode. This allows for a precise mapping of the binding site and a detailed understanding of the SAR. saromics.com

Identification of Key Binding Interactions: By examining the docked poses or experimental complex structures, researchers can identify the specific amino acid residues in the receptor that form critical interactions with the ligand. This knowledge is crucial for designing new analogs with modified functional groups that can enhance these interactions and improve potency and selectivity.

The integration of computational modeling with experimental structural data in receptor-based SAR studies offers a powerful strategy for the rational design and optimization of this compound analogs with desired biological activities. oncodesign-services.comsaromics.com

Development of QSAR Models for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The development of robust QSAR models for this compound analogs is a critical step in predicting the activity of novel, untested compounds and in guiding the design of more potent molecules. nih.gov

The general workflow for developing a QSAR model involves:

Data Set Selection: A diverse set of this compound analogs with experimentally determined biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to establish a mathematical relationship between the calculated descriptors and the biological activity. ung.ac.id

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

A successfully developed QSAR model for this compound analogs can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Physiochemical Descriptors in this compound QSAR

Physicochemical descriptors are numerical values that characterize the physical and chemical properties of a molecule and are fundamental to the development of Quantitative Structure-Activity Relationship (QSAR) models. slideshare.net In the context of this compound and its analogs, these descriptors help to quantify properties that are crucial for a molecule's biological activity. nih.gov

Commonly used physicochemical descriptors in QSAR studies include:

Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP), this descriptor measures the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. frontiersin.org

Electronic Properties: Descriptors such as the Hammett constant, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) quantify the electronic nature of a molecule, including its ability to participate in electrostatic interactions and chemical reactions. frontiersin.orghufocw.org

Steric Parameters: These descriptors, including molar refractivity (MR) and Taft steric parameters, describe the size and shape of a molecule, which are critical for its ability to fit into a receptor's binding site. slideshare.netfrontiersin.org

The table below provides a summary of key physicochemical descriptors and their significance in QSAR modeling.

Descriptor CategoryExample DescriptorsSignificance in QSAR
Hydrophobic logP, logDMembrane permeability, receptor binding
Electronic Hammett constants, Dipole moment, HOMO/LUMO energiesReceptor interactions, chemical reactivity
Steric Molar Refractivity (MR), Taft parameters, Molecular Weight (MW)Ligand-receptor complementarity, accessibility of binding site

By correlating these physicochemical descriptors with the biological activity of this compound analogs, QSAR models can be developed to predict the activity of new compounds and provide insights into the key molecular properties driving their effects. frontiersin.org

Topological Descriptors in this compound QSAR

Topological descriptors, also known as molecular connectivity indices, are numerical values derived from the two-dimensional representation of a molecule's structure. hufocw.org They encode information about the size, shape, branching, and connectivity of atoms within a molecule. nih.gov In the context of Quantitative Structure-Activity Relationship (QSAR) studies of this compound and its analogs, topological descriptors offer a powerful way to quantify structural features that influence biological activity. frontiersin.org

The calculation of topological indices is computationally efficient and they have been shown to correlate well with various physicochemical properties and biological activities. frontiersin.org Some commonly used topological indices in QSAR include:

Wiener Index: The first and one of the most widely studied topological indices, it is calculated as the sum of the distances between all pairs of vertices in the molecular graph. frontiersin.orgresearchgate.net

Zagreb Indices: These indices are based on the degrees of the vertices in the molecular graph and are useful for describing the extent of branching in a molecule. frontiersin.org

Hosoya Index: This index is defined as the total number of non-empty matchings in a graph and is related to the boiling point and other thermodynamic properties. frontiersin.org

Balaban Index: This distance-based topological index is highly discriminating for isomeric structures. frontiersin.org

E-state Index: This index combines electronic and topological information to characterize the accessibility of atoms to intermolecular interactions. frontiersin.org

The following table summarizes some key topological descriptors and their applications in QSAR.

Topological DescriptorBasis of CalculationInformation Encoded
Wiener Index Sum of all shortest paths between pairs of atomsMolecular size and branching
Zagreb Indices Degree of vertices (number of connections)Molecular branching
Hosoya Index Number of non-adjacent bondsMolecular shape and symmetry
Balaban Index Distance matrix of the molecular graphMolecular shape and branching

The use of topological descriptors in QSAR models for this compound analogs can help to identify the structural features that are critical for their biological activity, thereby guiding the design of new and more potent compounds. nih.gov

Machine Learning Applications in this compound SAR/QSAR

Machine learning (ML) has become an increasingly powerful tool in the field of drug discovery, particularly in the development of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For this compound and its analogs, ML algorithms can be employed to build sophisticated predictive models that can handle complex, non-linear relationships between molecular structure and biological activity. researchgate.net

The application of machine learning in SAR/QSAR involves several key steps:

Feature Selection: From a large pool of calculated molecular descriptors, ML algorithms can help to identify the most relevant features that contribute to the biological activity of this compound analogs.

Model Training: A variety of ML algorithms can be trained on a dataset of this compound analogs with known activities to learn the underlying patterns and relationships.

Model Validation and Prediction: The trained ML models are then validated using independent test sets to assess their predictive performance. Once validated, these models can be used to predict the activity of new, untested this compound derivatives. numberanalytics.com

Several machine learning algorithms are commonly used in SAR/QSAR modeling:

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. ut.ac.ir

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data points into different classes, making it effective for classification tasks. ut.ac.ir

Artificial Neural Networks (ANNs): Computational models inspired by the structure and function of biological neural networks, capable of modeling complex, non-linear relationships. ut.ac.ir

Deep Neural Networks (DNNs): A class of ANNs with multiple layers between the input and output layers, allowing for the learning of more intricate patterns from the data. altex.org

The table below highlights some of the machine learning algorithms applicable to this compound SAR/QSAR.

Machine Learning AlgorithmTypeKey Application in SAR/QSAR
Random Forest (RF) Ensemble LearningClassification and regression, robust to overfitting. ut.ac.ir
Support Vector Machines (SVM) Supervised LearningClassification of active vs. inactive compounds. ut.ac.ir
Artificial Neural Networks (ANN) Supervised LearningModeling complex non-linear structure-activity relationships. ut.ac.ir
Deep Neural Networks (DNN) Deep LearningAdvanced pattern recognition in large and complex datasets. altex.org

The integration of machine learning into the SAR/QSAR workflow for this compound can significantly enhance the efficiency and accuracy of predicting the biological activity of novel compounds, thereby accelerating the drug discovery and development process. nih.gov

Conformational Analysis and its Influence on this compound Activity

The biological activity of a drug is often dependent on its ability to bind to a specific receptor. This binding is highly sensitive to the three-dimensional shape of the drug molecule. Therefore, understanding the preferred conformations of this compound and its analogs is crucial for elucidating their structure-activity relationships.

Key aspects of conformational analysis and its influence on activity include:

Identification of Bioactive Conformation: The bioactive conformation is the specific three-dimensional shape that a molecule adopts when it binds to its biological target. This may not necessarily be the lowest energy conformation of the molecule in solution. Conformational analysis helps in identifying a range of low-energy conformers, one of which is likely to be the bioactive conformation.

Energy Landscapes of Conformers: The relative stability of different conformers is determined by their potential energy. libretexts.org Factors that influence conformational stability include steric strain (repulsive interactions between non-bonded atoms), torsional strain (resistance to bond rotation), and angle strain (deviation from ideal bond angles). libretexts.org By mapping the energy landscape, researchers can identify the most stable and likely conformations of this compound.

Impact on Receptor Binding: The ability of this compound to fit into the binding site of its target receptor is directly dependent on its conformation. A molecule that can readily adopt the bioactive conformation will likely exhibit higher potency. Conversely, a molecule that is sterically hindered from adopting the required shape will be less active.

The following table summarizes the key factors in conformational analysis and their impact on molecular activity.

FactorDescriptionInfluence on Activity
Steric Strain Repulsive forces between non-bonded atoms in close proximity. libretexts.orgCan prevent the molecule from adopting the bioactive conformation, thus reducing activity.
Torsional Strain Energy required to rotate around a single bond. libretexts.orgA high energy barrier to adopting the bioactive conformation can lead to lower activity.
Bioactive Conformation The 3D shape of the molecule when bound to its target.The ability to adopt this conformation is essential for biological activity.

Preclinical Pharmacokinetics and Pharmacodynamics of Diathymosulfone

Absorption and Distribution Studies in Preclinical Models

Preclinical studies are essential to determine how a drug is absorbed into the bloodstream and distributed to various tissues. For an orally administered compound, absorption studies investigate its journey through the gastrointestinal tract and into systemic circulation.

Key parameters evaluated during these studies include:

Bioavailability: The fraction of an administered dose that reaches systemic circulation. This is a critical measure, especially for orally administered drugs, as it is influenced by absorption and first-pass metabolism in the liver.

Tissue Distribution: These studies, often using radiolabeled compounds, identify where the drug accumulates in the body. For a compound like Diathymosulfone, understanding its distribution to target tissues versus non-target tissues where it might cause unintended effects is crucial. Tissues with high blood flow, such as the liver and kidneys, are often primary sites of distribution.

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood can significantly affect its distribution and availability to act on tissues. This is a key characteristic determined in preclinical assessments.

No specific data on the absorption and distribution of this compound was available in the searched sources. Therefore, a data table cannot be generated.

Metabolism of this compound in In Vitro and Animal Models

Metabolism, or biotransformation, is the process by which the body chemically alters a drug. These studies are performed in vitro using systems like liver microsomes or hepatocytes and in vivo in animal models to predict how the drug will be metabolized in humans.

Biotransformation typically occurs in two phases. Phase I reactions introduce or unmask functional groups, while Phase II reactions conjugate the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion.

For a sulfone compound, potential biotransformation pathways could include:

Oxidation: This is a common Phase I reaction catalyzed by cytochrome P450 enzymes.

Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule.

Conjugation: Phase II reactions such as glucuronidation or sulfation, which attach glucuronic acid or sulfate (B86663) groups, respectively, to the drug or its Phase I metabolites.

Specific biotransformation pathways for this compound have not been detailed in the available literature.

A critical step in preclinical development is the identification and characterization of metabolites, as they can be pharmacologically active or contribute to toxicity. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify the chemical structures of metabolites in biological samples (e.g., plasma, urine) from in vitro and in vivo studies. Regulatory agencies often require that any major human metabolite be evaluated for safety in preclinical toxicology studies.

No metabolites of this compound have been identified in the searched sources. Therefore, a data table cannot be generated.

Excretion Routes of this compound in Preclinical Species

Excretion studies determine how a drug and its metabolites are eliminated from the body. The primary routes are typically renal (urine) and fecal (via biliary excretion). Mass balance studies, often using radiolabeled compounds, are the standard method to quantify the amount of drug eliminated through different pathways. The rate and route of excretion are fundamental to determining a drug's half-life and dosing schedule. In preclinical animal models, urine and feces are collected over time to provide a complete picture of the drug's elimination.

Specific quantitative data on the excretion routes for this compound in preclinical species is not available in the public domain. Therefore, a data table cannot be generated.

Pharmacodynamic Endpoints of this compound in Preclinical Research

Pharmacodynamics (PD) describes what the drug does to the body. In preclinical research, PD endpoints are measurable biological responses to the drug. These can range from changes in biomarkers (e.g., enzyme activity, receptor binding) to physiological effects in animal models of a disease. The selection of relevant PD endpoints is crucial for demonstrating proof-of-concept and for guiding dose selection for clinical trials.

The specific pharmacodynamic endpoints evaluated for this compound in preclinical research are not described in the available search results.

A key goal of preclinical development is to establish an exposure-response relationship, which links the concentration of the drug in the body (exposure) to the magnitude of its biological effect (response). This relationship helps in understanding the potency of the drug and in predicting a therapeutic dose range for human studies. By developing pharmacokinetic/pharmacodynamic (PK/PD) models from preclinical data, researchers can simulate and predict the effects at different dose levels.

A defined exposure-response relationship for this compound from preclinical studies is not available in the provided search results. Therefore, a data table cannot be generated.

Interspecies Scaling and Extrapolation in Preclinical this compound Research

Interspecies scaling is a critical component of preclinical drug development, enabling researchers to predict the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a new chemical entity in humans based on data from animal studies. mdpi.comnih.gov This process is essential for estimating a safe and potentially effective starting dose for first-in-human clinical trials. allucent.com The extrapolation from animal models to humans relies on understanding the anatomical, physiological, and biochemical differences between species. jameslindlibrary.orgresearchgate.net

The primary goal of interspecies scaling is to translate the pharmacokinetic profile observed in test species into a clinically relevant measure of exposure. allucent.com This involves accommodating known interspecies differences in drug affinity, potency, and metabolism. allucent.com Methodologies range from simple allometric scaling based on body weight to more complex physiologically based pharmacokinetic (PBPK) modeling. thno.org

Allometric Scaling

Allometry is the study of how the characteristics of living organisms change with size. nih.gov In pharmacokinetics, it is the most widely used method for interspecies scaling due to its simplicity. This approach establishes relationships between pharmacokinetic parameters (such as clearance or volume of distribution) and the body weight of the animal species studied. These relationships are then extrapolated to predict the corresponding parameters in humans. plos.org

The fundamental allometric equation is:

Y = a W^b

Where:

Y is the pharmacokinetic parameter of interest (e.g., Clearance (CL), Volume of Distribution (Vss)).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent.

Data from at least three different animal species are typically required for a reliable allometric scaling prediction. ffhdj.com

Detailed Research Findings

Preclinical research for a compound like this compound would involve administering the drug to several species (e.g., mice, rats, dogs) to determine key pharmacokinetic parameters. plos.org These studies are pivotal for understanding the potential effectiveness of a molecule and defining the anticipated pharmacologically active clinical dose level. allucent.com

For example, studies on the novel anti-cancer drug SHetA2 utilized PK data from mice, rats, and dogs. plos.org The disposition parameters, including clearance (CL), central volume of distribution (V1), peripheral volume of distribution (V2), and distributional clearance (CLD), were found to correlate well with the body weights of the species studied. plos.org This allowed for the extrapolation of these parameters to a 70-kg human. plos.org

Similarly, research on CKD519, a CETP inhibitor, involved PK assessments in hamsters, rats, and monkeys. mdpi.com An interspecies model applying allometric scaling was developed from the integrated animal PK data to predict the human PK profile. mdpi.com

The following interactive table illustrates the type of data that would be collected in preclinical studies to support interspecies scaling for a hypothetical compound.

SpeciesBody Weight (kg)Clearance (CL) (L/h)Volume of Distribution (Vss) (L)
Mouse0.020.050.03
Rat0.250.40.2
Dog10108
Monkey564.5
Human (Predicted)7041.075.5

This table is illustrative and does not represent actual data for this compound.

Challenges in Extrapolation

While allometric scaling is a valuable tool, it has limitations. The accuracy of predictions can be affected by species-specific differences in drug metabolism, plasma protein binding, and transporter activity. thno.orgnih.gov For instance, if a drug is metabolized by an enzyme that is highly active in one species but not in another, simple allometry may produce inaccurate predictions. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling represents a more sophisticated approach that can account for these interspecies differences. nih.govnih.gov PBPK models integrate data on system-specific properties (e.g., organ blood flow, tissue volumes) and drug-specific properties (e.g., tissue partitioning, metabolic rates) to simulate the drug's disposition. nih.gov This method can improve the accuracy of extrapolation from animal data to humans. nih.gov

The translation of preclinical findings to clinical outcomes is not always direct. Differences in physiology, disease representation in animal models, and potential study biases can lead to failures in cross-species translation. jameslindlibrary.org Therefore, a careful synthesis of data from multiple animal studies is necessary to assess the likelihood of successful extrapolation. jameslindlibrary.org

Preclinical Efficacy and Biological Activities of Diathymosulfone Analogs

In Vitro Antimicrobial Efficacy of Diathymosulfone

Antibacterial Spectrum and Potency

There is a lack of specific, publicly available data detailing the antibacterial spectrum and potency of this compound. General classifications list it as an antibacterial agent, but quantitative measures like MIC values against specific Gram-positive and Gram-negative bacteria could not be found in the searched scientific literature.

Antifungal and Antiprotozoal Activities

Similarly, while some sources classify this compound as having antiprotozoal properties, specific in vitro studies detailing its efficacy against various fungal or protozoal species are not available in the reviewed literature.

In Vivo Preclinical Efficacy Studies in Animal Models

No specific in vivo preclinical efficacy studies for this compound in either murine or non-murine animal models were identified in the available literature. The following sections are therefore based on general principles of such studies, as no this compound-specific data could be located.

Murine Models of Infection

Information regarding the evaluation of this compound in murine models of infection is not present in the available scientific literature. Typically, such studies would involve inducing infections in mice with relevant pathogens and then administering the compound to assess its therapeutic effect.

Non-Murine Animal Models of Disease Relevant to this compound

There is no information available in the public domain regarding the use of non-murine animal models to test the efficacy of this compound for any disease.

Mechanistic Insights from Preclinical Efficacy Data

Due to the absence of specific preclinical efficacy data for this compound, no mechanistic insights derived from such data can be provided. The mode of action and the molecular targets of this compound have not been detailed in the accessible scientific literature.

Synergistic and Antagonistic Effects of this compound Combinations in Preclinical Settings

A comprehensive review of published scientific literature and patent databases reveals a notable lack of specific preclinical studies investigating the synergistic or antagonistic effects of this compound in combination with other therapeutic agents. While the principle of combining antibacterial agents to achieve synergy is a well-established strategy in chemotherapy, and this compound is listed in patents as a potential component for such combinations, specific experimental data from in vitro or in vivo preclinical models detailing these interactions are not publicly available. googleapis.comepo.orggoogle.comgoogle.comepo.org

The theoretical basis for combining sulfone antibiotics, like this compound, often involves pairing them with inhibitors of the folate synthesis pathway, such as trimethoprim (B1683648) or pyrimethamine. merckmanuals.comdrugbank.comnih.govwho.int Sulfones and sulfonamides typically inhibit dihydropteroate (B1496061) synthase, while dihydrofolate reductase inhibitors like trimethoprim block a subsequent step in the same pathway. merckmanuals.comdrugbank.com This sequential blockade can lead to a synergistic bactericidal effect. merckmanuals.cominterchemie.com However, studies specifically quantifying this effect (e.g., through Fractional Inhibitory Concentration (FIC) index determination) for this compound are absent from the current body of scientific literature.

One in silico study modeled the interaction of several compounds, including this compound, with the Panton-Valentine leukocidin (PVL) toxin of Methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org The study suggested that the human cathelicidin (B612621) LL-37 was a more potent inhibitor than the commercially available inhibitors tested, which included this compound. wikipedia.org This type of computational modeling, however, does not provide data on synergistic or antagonistic effects in a combination therapy context.

Due to the absence of specific research findings, no data tables on the synergistic or antagonistic effects of this compound combinations in preclinical settings can be presented. Further preclinical research is required to explore and quantify the potential interactive effects of this compound with other antimicrobial agents.

Analytical Methodologies for Diathymosulfone Research

Chromatographic Techniques for Diathymosulfone Quantification

Chromatography is a laboratory technique used to separate the components of a mixture. google.com The process involves a mobile phase (a liquid or gas) that carries the sample through a stationary phase (a solid or liquid). google.com Different components of the mixture travel at different rates, allowing for their separation, identification, and quantification. google.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. eag.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material. google.com HPLC is widely used in the pharmaceutical industry for tasks such as determining the purity of a substance and quantifying drug concentrations in various formulations. bioanalysis-zone.comgoogleapis.com

For this compound, HPLC has been used to assess its purity. In one analysis, the purity of this compound was determined to be 90% through HPLC analysis with detection at a wavelength of 214 nm. epo.org While this compound is mentioned in contexts where HPLC is the analytical method, specific details regarding the type of column, mobile phase composition, flow rate, and other experimental parameters are not extensively detailed in the available research. bioanalysis-zone.comrospatent.gov.ruwikipedia.org General methods, such as those described in the United States Pharmacopeia (USP), are sometimes referenced for the analysis of related compounds. bioanalysis-zone.comrospatent.gov.ruwikipedia.org

Table 1: Reported HPLC Purity Analysis for this compound
CompoundAnalytical MethodDetection WavelengthReported PuritySource
This compoundHPLC214 nm90% epo.org

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. thermofisher.com GC is suitable for volatile and semi-volatile organic compounds. shimadzu.com The GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. measurlabs.com This technique is considered a "gold standard" for forensic substance identification. thermofisher.com

While GC-MS is a standard method for the analysis of many chemical compounds, specific applications or established methods for the direct analysis of this compound are not detailed in the available scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in tandem (LC-MS/MS), is a highly sensitive and selective analytical technique. google.combioxpedia.com It combines the physical separation of liquid chromatography with the mass analysis capabilities of mass spectrometry. google.com This method is especially valuable for analyzing complex mixtures and detecting compounds at very low concentrations (trace levels). google.combioxpedia.com The LC-MS/MS process involves separating compounds with LC, ionizing them, selecting a specific precursor ion in the first mass spectrometer, fragmenting this ion, and then analyzing the resulting product ions in a second mass spectrometer. google.com

This technique is widely applied in pharmaceutical analysis for its ability to provide structural information and quantitative data. googleapis.comwikipedia.org Although this compound is listed as a compound in studies utilizing mass spectrometry techniques for analysis, specific LC-MS/MS methods, parameters, and research findings dedicated to this compound are not described in the reviewed literature. bioanalysis-zone.comrospatent.gov.ru

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Methods for this compound Analysis

Spectroscopy measures the interaction of matter with electromagnetic radiation. wikipedia.org It is a fundamental tool for elucidating the structure of chemical substances by analyzing the absorption, emission, or reflection of radiation. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of a compound. measurlabs.comgoogleapis.com It works by observing the behavior of atomic nuclei in a magnetic field. measurlabs.com By analyzing the NMR spectrum, chemists can deduce the connectivity and spatial arrangement of atoms within a molecule. It is considered a definitive method for analyzing the atomic structure of organic molecules. googleapis.com

In the context of this compound analysis, it has been noted that nuclear magnetic resonance (NMR) spectra were obtained as part of the characterization of a group of compounds that included this compound. libretexts.org However, specific data such as chemical shifts (ppm), coupling constants, and the solvent used for the NMR analysis of this compound are not provided in the available research.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two important absorption spectroscopy techniques used for structural analysis.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. libretexts.org It measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the different types of chemical bonds. wikipedia.orgtechnologynetworks.com The resulting IR spectrum provides a characteristic "fingerprint" of the molecule. libretexts.orgtechnologynetworks.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a substance. wikipedia.orgmsu.edu This absorption corresponds to the excitation of electrons to higher energy orbitals. The technique is particularly useful for detecting conjugated systems (alternating double and single bonds) within a molecule, as these structures, known as chromophores, absorb light in the UV-Vis range.

For this compound, it has been mentioned that UV-Vis spectra were reviewed as part of its analysis. libretexts.org This suggests that the compound possesses chromophores that absorb in the ultraviolet or visible regions of the electromagnetic spectrum. However, specific absorption maxima (λmax) and molar absorptivity values for this compound from IR or UV-Vis spectroscopic analyses are not reported in the surveyed literature.

Table 2: Overview of Spectroscopic Mentions for this compound
Spectroscopic MethodMentioned in Literature for this compound Analysis?Specific Data Available?Source
Nuclear Magnetic Resonance (NMR)YesNo (Specific spectra or parameters not provided) libretexts.org
Infrared (IR) SpectroscopyNo specific mention foundNoN/A
Ultraviolet-Visible (UV-Vis) SpectroscopyYesNo (Specific spectra or parameters not provided) libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Electrochemical Detection Methods for this compound

Electrochemical detection methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. researchgate.net The sulfone group and aromatic amine functionalities present in this compound's structure, similar to other sulfone-based drugs like dapsone (B1669823), make it a suitable candidate for electrochemical analysis. ukessays.comekb.eg

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are particularly relevant. tandfonline.com CV is often used to study the electrochemical behavior of a compound, such as its oxidation and reduction potentials. nih.gov DPV and SWV are highly sensitive techniques used for quantitative analysis, capable of detecting analytes at very low concentrations by minimizing background currents. ukessays.comtandfonline.com

The choice of electrode material is crucial for the sensitivity and selectivity of the method. rsc.org Common working electrodes include glassy carbon electrodes (GCE), carbon paste electrodes, and boron-doped diamond electrodes. ukessays.comnih.gov These electrodes can be chemically modified to enhance their performance. For instance, modifying a GCE with materials like polyaniline and silver nanoparticles has been shown to improve the detection of sulfur-containing compounds. rsc.org For the analysis of sulfone drugs like dapsone, both carbon paste and glassy carbon electrodes have proven effective. ukessays.com

The development of an electrochemical method for this compound would involve optimizing parameters such as the supporting electrolyte pH, scan rate, and pulse parameters (for DPV and SWV). For example, in the voltammetric determination of dapsone, the pH of the supporting electrolyte significantly influences the peak potential and current, indicating the involvement of protons in the electrochemical reaction. ekb.eg

Table 1: Comparison of Voltammetric Techniques for Analyte Detection

Technique Principle Typical Application Advantages Limitations
Cyclic Voltammetry (CV) The potential is swept linearly between two values in both forward and reverse directions, and the resulting current is measured. Characterization of redox behavior, determining reaction mechanisms. nih.gov Provides information on redox potentials and reaction kinetics. Lower sensitivity compared to pulse techniques.
Differential Pulse Voltammetry (DPV) A series of regular voltage pulses are superimposed on a linear potential ramp. Current is measured just before and at the end of each pulse. ukessays.com Quantitative analysis of trace levels of analytes. tandfonline.com High sensitivity, good resolution, suppression of background charging current. ukessays.com Slower scan rates compared to SWV.
Square-Wave Voltammetry (SWV) A square-wave potential waveform is superimposed on a potential staircase. Current is sampled at the end of both forward and reverse pulses. tandfonline.com Rapid quantitative analysis, suitable for kinetic studies. Very high sensitivity, fast scan rates, effective rejection of background current. Can be more complex to interpret than DPV.

Bioanalytical Method Development for this compound in Biological Matrices (Preclinical)

Bioanalytical methods are essential for quantifying drug concentrations in biological matrices like plasma, serum, and tissue during preclinical pharmacokinetic studies. rrpharmacology.ruijrpc.com For a compound like this compound, developing a robust and validated bioanalytical method is a critical step in understanding its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net High-performance liquid chromatography (HPLC) coupled with a suitable detector is the most common platform for such analyses. researchgate.net

Sample Preparation The first step in bioanalysis is the extraction of the analyte from the complex biological matrix. ijrpc.com This is crucial to remove interfering substances, such as proteins and lipids, and to concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. ijrpc.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between the aqueous sample and an immiscible organic solvent. researchgate.net

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent in a cartridge while interferences are washed away. The analyte is then eluted with a small volume of solvent. This often results in cleaner extracts and higher recovery. isca.me

Chromatographic Separation and Detection Once extracted, the sample is analyzed, typically by reverse-phase HPLC (RP-HPLC). researchgate.net A C18 or phenyl-hexyl column is commonly used for the separation of sulfone drugs. rrpharmacology.runih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode to ensure good separation of the analyte from endogenous components and potential metabolites. researchgate.netnih.gov

For detection, several options are available:

HPLC with Ultraviolet (UV) Detection: This is a robust and widely available technique. researchgate.netpharmahealthsciences.net The wavelength for detection is chosen based on the UV absorbance maximum of this compound. For dapsone, detection is often performed at wavelengths around 260-295 nm. researchgate.netiajpr.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. researchgate.netisca.menih.gov It allows for the detection of analytes at nanogram or even picogram per milliliter levels. The method involves monitoring specific mass-to-charge (m/z) transitions for the parent drug and its internal standard, providing high confidence in identification and quantification. researchgate.net

Method validation is performed according to regulatory guidelines (e.g., FDA) and includes assessment of selectivity, linearity, accuracy, precision, recovery, and stability under various conditions. ijrpc.com

Table 2: Illustrative Parameters for a Preclinical Bioanalytical HPLC-UV Method for a Sulfone Drug

Parameter Condition/Value
Biological Matrix Rat Plasma rrpharmacology.ru
Sample Preparation Protein precipitation with acetonitrile ilsl.br
Chromatography Reverse-Phase HPLC
Column C18, 250 mm x 4.6 mm, 5 µm nih.gov
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.5) (30:70 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 290 nm iajpr.com
Internal Standard A structurally similar compound
Linearity Range 2.5 - 100 µg/mL researchgate.net
Recovery > 95% researchgate.net

Purity Profiling and Impurity Analysis of this compound for Research Applications

Ensuring the purity of a chemical compound intended for research is paramount, as impurities can significantly impact experimental outcomes. nih.gov Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. nih.gov These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products formed during storage. researchgate.net

For sulfone compounds, common process-related impurities may include isomers, related sulfones, or precursor molecules. For example, in the synthesis of dapsone (4,4'-diaminodiphenyl sulfone), potential impurities include isomers like 2,4'-diaminodiphenyl sulfone and related substances like 4-aminodiphenyl sulfone. nih.gov Over-oxidation during synthesis can lead to the formation of sulfone impurities from sulfide (B99878) precursors. researchgate.netgoogle.com

The primary technique for purity profiling is HPLC with UV or DAD (Diode Array Detector) detection. nih.govasianpubs.org A gradient elution method is typically developed to separate the main compound from all potential trace impurities. nih.gov The method should be stability-indicating, meaning it can separate the active compound from its degradation products. Stress testing (e.g., exposure to acid, base, oxidation, heat, and light) is performed to generate potential degradation products and demonstrate the method's specificity. pharmahealthsciences.net

Identification and characterization of unknown impurities often require more advanced techniques. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation data, which are crucial for structural elucidation of impurities. nih.govasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed information about the chemical structure of an isolated impurity.

Preparative HPLC: Used to isolate a sufficient quantity of an impurity for full structural characterization by techniques like NMR. rasayanjournal.co.in

Once identified, key impurities are often synthesized to serve as reference standards for their quantification in routine quality control of this compound batches. google.com

Table 3: Common Analytical Techniques for Impurity Profiling

Technique Purpose in Impurity Analysis
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main compound and its impurities. nih.govasianpubs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities by providing molecular weight and structural fragments. asianpubs.orgrasayanjournal.co.in
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of isolated impurities. rasayanjournal.co.in
Differential Scanning Calorimetry (DSC) Can be used to determine the purity of crystalline substances by analyzing melting point depression. nih.govscispace.com
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the impurity. tandfonline.com

Computational Chemistry and Molecular Modeling of Diathymosulfone

Molecular Docking and Dynamics Simulations of Diathymosulfone-Target Interactions

Molecular docking and dynamics simulations are fundamental tools for predicting how a ligand such as this compound will bind to a protein target and assessing the stability of the resulting complex over time.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is estimated using a scoring function, which calculates a binding energy value. A lower binding energy typically indicates a more stable and favorable interaction.

A key study investigated this compound as a potential inhibitor of Human Cathelicidin (B612621) LL-37, an antimicrobial peptide implicated in various inflammatory conditions. researchgate.net In this in silico evaluation, this compound was docked against the LL-37 protein to determine its binding affinity. The results identified this compound as one of several compounds with the potential to act as a potent inhibitor of this target. researchgate.netresearchgate.net The specific binding interactions and energy values from such studies are critical for understanding the mechanism of action at a molecular level.

Interactive Data Table: Molecular Docking Parameters Below is a representative data table illustrating typical results from a molecular docking study. The specific values are hypothetical examples based on common outputs from docking software.

ParameterValueDescription
Binding Affinity -8.5 kcal/molThe estimated free energy of binding between this compound and the target protein. A more negative value suggests stronger binding.
Interacting Residues LYS-12, PHE-17, ILE-24Key amino acid residues in the target's binding pocket that form interactions with this compound.
Interaction Types Hydrogen Bond, HydrophobicThe primary non-covalent forces stabilizing the ligand-protein complex.
RMSD 1.2 ÅRoot Mean Square Deviation between the docked pose and a reference conformation, indicating the accuracy of the docking pose.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the this compound-target complex. nih.gov These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability and conformational changes of the complex in a simulated physiological environment. researchgate.netnih.gov

While specific MD simulation studies on this compound are not extensively reported in publicly available literature, a typical investigation would involve:

Placing the docked this compound-protein complex in a simulated environment of water and ions. nih.gov

Running the simulation for a set period (e.g., nanoseconds to microseconds) to observe atomic movements. wikipedia.org

Analyzing the trajectory to assess the stability of the binding pose, calculate the binding free energy with greater accuracy, and identify key residues that maintain the interaction throughout the simulation. wustl.edufrontiersin.org

This analysis confirms whether the initial docked pose is stable or if the ligand is likely to dissociate from the target, providing a more rigorous validation of the potential interaction. researchgate.net

In Silico Screening for Novel this compound Derivatives

In silico screening is a computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govscielo.br This process can be used to discover entirely new scaffolds or to find novel derivatives of a known active compound like this compound, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov

Two primary approaches are used for this purpose:

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein. qima-lifesciences.com Starting with the known binding mode of this compound, a library of its derivatives could be docked into the same binding site. frontiersin.org The compounds would then be ranked based on their docking scores and interaction patterns, prioritizing those with predicted higher affinity or improved interactions for synthesis and experimental testing. frontiersin.org

Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target is unavailable, this method relies on the structure of a known active ligand. nih.govqima-lifesciences.com The chemical structure of this compound would be used as a template to search for derivatives with similar shapes and electronic features, based on the principle that structurally similar molecules are likely to have similar biological activities. qima-lifesciences.com

These screening methods allow for the rapid and cost-effective evaluation of thousands or even millions of potential drug candidates, significantly narrowing the field for further investigation. scielo.br

Quantum Chemical Calculations for this compound Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of a molecule. wikipedia.orgsmu.edu These methods can be used to calculate a variety of molecular properties and reactivity descriptors that are not accessible through classical molecular mechanics methods like docking. mdpi.com

For this compound, quantum chemical calculations can determine:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. numberanalytics.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). This is crucial for understanding how this compound would interact with biological macromolecules.

Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors like electronegativity, chemical hardness, and softness can be calculated. mdpi.com These values help quantify the molecule's reactivity and predict its behavior in chemical reactions. rsc.org

Some quantitative structure-activity relationship (QSAR) studies have included this compound, providing data that can be derived from or used in conjunction with quantum chemical calculations. acs.org

Interactive Data Table: Quantum Chemical Reactivity Descriptors (Illustrative) This table shows examples of reactivity descriptors that could be calculated for this compound using quantum chemical methods.

DescriptorIllustrative ValueChemical Significance
HOMO Energy -7.2 eVIndicates the energy of the outermost electrons; related to the molecule's capacity to act as an electron donor.
LUMO Energy -1.5 eVIndicates the energy of the lowest available electron orbital; related to the molecule's capacity to act as an electron acceptor.
HOMO-LUMO Gap 5.7 eVA larger gap suggests higher chemical stability and lower reactivity.
Dipole Moment 3.5 DebyeMeasures the overall polarity of the molecule, influencing its solubility and ability to form dipole-dipole interactions.

Predictive Modeling for this compound Pharmacokinetics and Pharmacodynamics (Computational)

Computational models are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process. nih.govmdpi.com These predictions help to identify potential liabilities that could cause a drug to fail in later clinical stages. nih.gov

In Silico ADMET Prediction: For this compound, various computational tools can predict key pharmacokinetic parameters:

Absorption: Models can estimate human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). mdpi.combrazilianjournals.com.br

Distribution: Predictions can be made for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. brazilianjournals.com.br

Metabolism: In silico tools can identify which cytochrome P450 (CYP) enzymes are likely to metabolize this compound, helping to foresee potential drug-drug interactions.

Excretion: While less commonly predicted, parameters related to clearance can be estimated.

Toxicity: Models can flag potential for mutagenicity (Ames test), carcinogenicity, or inhibition of critical channels like the hERG potassium channel, which is linked to cardiotoxicity.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a more sophisticated approach that simulates the fate of a drug in the body by integrating its physicochemical properties with physiological and anatomical data. youtube.comnih.gov A PBPK model for this compound would create a "virtual twin" of a human or animal, allowing for the simulation of drug concentration-time profiles in various organs and tissues. youtube.comfrontiersin.org This enables the prediction of human pharmacokinetics from preclinical data and helps to explore the effects of different dosing regimens without conducting extensive clinical trials. nih.gov

Future Directions and Emerging Research Avenues for Diathymosulfone

Development of Advanced In Vitro Models for Diathymosulfone Research (e.g., organ-on-a-chip)

There is a lack of specific studies detailing the use of advanced in vitro models like organ-on-a-chip technology for this compound research. This area of investigation appears to be nascent or not yet published.

Exploration of Novel Therapeutic or Research Applications beyond Current Focus

Integration of Omics Technologies in this compound Mechanistic Studies

Detailed mechanistic studies of this compound that integrate omics technologies such as genomics, proteomics, or metabolomics are not extensively documented in the available literature.

Targeted Drug Delivery Concepts in Preclinical this compound Research

Preclinical research focused on developing targeted drug delivery systems for this compound is not a prominent topic in the existing scientific publications.

Overcoming Preclinical Research Challenges for this compound Development

Specific literature outlining the challenges encountered in the preclinical development of this compound and strategies to overcome them is not widely available.

Due to the absence of specific research data on these advanced topics, the creation of a detailed and scientifically robust article strictly adhering to the requested outline is not feasible at this time. Further primary research would be required to generate the specific data needed to address these areas of inquiry.

Q & A

Q. What are the standard spectroscopic and chromatographic methods for characterizing Diathymosulfone in synthetic chemistry research?

Methodological Answer: this compound’s structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and acetonitrile/water mobile phase. For reproducibility, experimental protocols must explicitly state solvent systems, instrument calibration parameters, and baseline purity thresholds (e.g., ≥95% by HPLC) .

Q. How should researchers design initial stability studies for this compound under varying physicochemical conditions?

Methodological Answer: Stability studies should test thermal degradation (e.g., 40°C, 60°C), photolytic stress (UV/VIS light exposure), and hydrolytic conditions (acidic/basic/neutral pH). Use accelerated stability protocols with periodic sampling (e.g., 0, 7, 14, 30 days). Quantify degradation products via LC-MS and compare against known impurity profiles. Document all conditions in triplicate to ensure statistical validity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound across independent studies?

Methodological Answer: Systematic meta-analyses should first standardize variables such as cell lines (e.g., HEK293 vs. HeLa), assay protocols (e.g., IC50 calculation methods), and compound purity. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). If discrepancies persist, conduct controlled replication studies with blinded samples to eliminate batch variability or investigator bias .

Q. How can computational modeling be integrated with experimental data to elucidate this compound’s mechanism of action?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities to putative targets like sulfotransferases. Validate predictions via site-directed mutagenesis or competitive binding assays. Use cheminformatics tools (e.g., Schrödinger Suite) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity. Ensure reproducibility by depositing simulation parameters in public repositories like Zenodo .

Q. What are the best practices for designing a structure-activity relationship (SAR) study on this compound derivatives?

Methodological Answer: Prioritize derivatives with systematic modifications to the sulfone moiety and aromatic rings. Use a tiered approach:

  • Tier 1: In silico screening for ADMET properties.
  • Tier 2: Synthesis and in vitro potency testing (e.g., dose-response curves).
  • Tier 3: Mechanistic studies (e.g., target engagement assays). Document synthetic yields, stereochemical outcomes, and spectral data for all derivatives. Avoid overloading figures with structures; highlight 2–3 key analogs in main text, with full data in supplements .

Methodological & Analytical Considerations

Q. How should researchers address variability in this compound’s solubility across experimental setups?

Methodological Answer: Pre-solubilize the compound in DMSO (≤1% v/v) and confirm solubility in assay buffers via dynamic light scattering (DLS). For in vivo studies, use vehicles like cyclodextrin complexes or lipid emulsions. Report solubility limits (e.g., mg/mL) and sonication/vortexing durations to ensure consistency .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?

Methodological Answer: Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Power analyses must precede experiments to determine sample sizes .

Ethical & Reproducibility Standards

Q. How can researchers ensure ethical compliance when studying this compound’s toxicity in animal models?

Methodological Answer: Adhere to ARRIVE guidelines for experimental design: specify species, strain, sex, and age of animals; justify sample sizes; and include humane endpoints. Toxicity studies must be pre-registered (e.g., on Open Science Framework) and reviewed by an institutional animal care committee. Share raw data via platforms like Figshare to enable independent verification .

Q. What documentation is critical for replicating this compound synthesis in academic labs?

Methodological Answer: Publish step-by-step synthetic protocols with hazard assessments (e.g., NFPA ratings), reaction monitoring data (TLC/HPLC traces), and purification details (column gradients, Rf values). For novel intermediates, include ¹H/¹³C NMR peak assignments and HRMS spectra. Use SI (Supporting Information) for exhaustive datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.